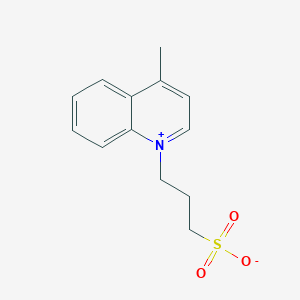
4-Methyl-1-(3-sulfonatopropyl)quinolin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(3-sulfonatopropyl)quinolin-1-ium is a chemical compound with the molecular formula C13H15NO3S It is known for its unique structure, which includes a quinoline ring substituted with a methyl group and a sulfonatopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(3-sulfonatopropyl)quinolin-1-ium typically involves the reaction of quinoline derivatives with sulfonating agents. One common method includes the reaction of 4-methylquinoline with 1,3-propanesultone under basic conditions to introduce the sulfonatopropyl group. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(3-sulfonatopropyl)quinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the sulfonatopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-Methyl-1-(3-sulfonatopropyl)quinolin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(3-sulfonatopropyl)quinolin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The sulfonatopropyl group enhances the compound’s solubility and facilitates its interaction with biological molecules. The quinoline ring can intercalate with DNA or interact with proteins, leading to various biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methylquinoline: Lacks the sulfonatopropyl group, making it less soluble and less reactive in certain chemical reactions.
1-(3-Sulfonatopropyl)quinolin-1-ium: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
Uniqueness
4-Methyl-1-(3-sulfonatopropyl)quinolin-1-ium is unique due to the presence of both the methyl and sulfonatopropyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
56405-66-4 |
|---|---|
Molecular Formula |
C13H15NO3S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
3-(4-methylquinolin-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C13H15NO3S/c1-11-7-9-14(8-4-10-18(15,16)17)13-6-3-2-5-12(11)13/h2-3,5-7,9H,4,8,10H2,1H3 |
InChI Key |
QHORCTJPQGNFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















